Desoxymetasone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

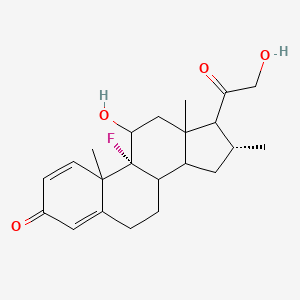

Desoxymetasone is a synthetic corticosteroid used primarily as a topical anti-inflammatory and anti-pruritic agent. It is effective in treating various skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desoxymetasone is synthesized from 1,4,9,16-arachidonic-pregna-3,20-diketone. The process involves several steps, including the use of Grignard reagents and esterification reactions. The synthetic route is as follows :

Initiation: The process begins with 1,4,9,16-arachidonic-pregna-3,20-diketone.

Grignard Reaction: The compound undergoes a Grignard reaction at the 16th and 17th positions.

Transformation: Further transformations occur at the 9th, 11th, and 21st positions to yield this compound.

Industrial Production Methods: The industrial production of this compound involves the use of existing intermediates, which simplifies the process and reduces costs. The method is efficient, yielding high amounts of the final product .

Chemical Reactions Analysis

Types of Reactions: Desoxymetasone undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Desoxymetasone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.

Biology: Studied for its effects on cellular processes and inflammation pathways.

Medicine: Used in clinical research to develop new treatments for skin conditions.

Industry: Used in the formulation of topical creams and ointments for therapeutic use

Mechanism of Action

Desoxymetasone exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. This results in reduced inflammation, redness, and itching .

Comparison with Similar Compounds

Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

Clobetasol Propionate: A potent corticosteroid used for severe skin conditions.

Fluocinonide: A high-potency corticosteroid used for inflammatory skin disorders.

Uniqueness: Desoxymetasone is unique in its balance of potency and safety, making it suitable for a wide range of dermatological applications. Unlike some other corticosteroids, it has a lower risk of causing skin thinning and other side effects when used appropriately .

Properties

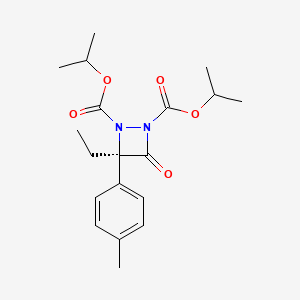

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(9R,16R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1 |

InChI Key |

VWVSBHGCDBMOOT-OKPPOTDYSA-N |

Isomeric SMILES |

C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2(C1C(=O)CO)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)

![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)

![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)

![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)

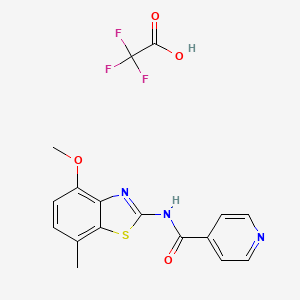

![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)

![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)

![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)

![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)